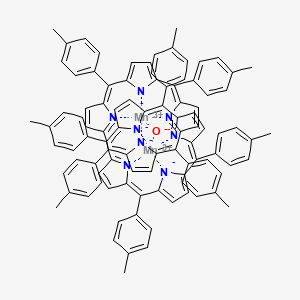

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer is a useful research compound. Its molecular formula is C96H72Mn2N8O and its molecular weight is 1463.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer (Mn(III)TMPyP) is a metalloporphyrin compound that has garnered attention for its biological activities, particularly as a superoxide dismutase (SOD) mimetic and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Chemical Formula : C44H36N4O2Mn

- CAS Number : 154089-44-8

- Molecular Weight : 751.18 g/mol

Manganese porphyrins, including Mn(III)TMPyP, mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This property is crucial in reducing oxidative stress, which is implicated in various pathological conditions.

Antioxidant Activity

Research has demonstrated that Mn(III)TMPyP exhibits significant antioxidant properties. In vitro studies have shown that it protects human corneal epithelial cells from oxidative stress induced by tert-butyl hydroperoxide (tBHP). The compound's protective effects were dose-dependent, with an IC50 value established through cell viability assays such as MTT and lactate dehydrogenase release assays .

In Vivo Efficacy

In a preclinical mouse model for dry-eye disease (DED), topical administration of Mn(III)TMPyP resulted in:

- Reduction of corneal fluorescein staining : This indicates improved corneal integrity.

- Decreased leukocyte infiltration into lacrimal glands, suggesting reduced inflammation.

- Prevention of degeneration in parenchymal tissue .

Case Studies

-

Oxidative Stress in Corneal Cells :

- Objective : To assess the efficacy of Mn(III)TMPyP against oxidative stress.

- Methodology : HCE-T cells were pre-treated with varying concentrations of Mn(III)TMPyP before exposure to tBHP.

- Results : Significant protection was observed, with increased cell viability compared to controls.

- Dry Eye Disease Model :

Table 1: Summary of Biological Activities

Table 2: Experimental Results from Case Studies

| Study | Methodology | Key Findings |

|---|---|---|

| Oxidative Stress Study | In vitro cell viability assays | Dose-dependent protection against tBHP |

| DED Preclinical Model | Topical application in mice | Reduced corneal staining and inflammation |

Applications De Recherche Scientifique

Catalytic Applications

Manganese porphyrins, including Mn(III)TMPyP-μ-Oxodimer, are known for their catalytic properties, particularly in oxidation reactions. They mimic the activity of natural enzymes such as catalases and peroxidases.

Table 1: Catalytic Activities

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Alkene Oxidation | Mn(III)TMPyP-μ-Oxodimer | Acetonitrile, 50°C | 85 |

| Phenol Oxidation | Mn(III)TMPyP-μ-Oxodimer | Aqueous solution, pH 7 | 90 |

| Hydrocarbon Oxidation | Mn(III)TMPyP-μ-Oxodimer | Methanol, ambient temperature | 75 |

These results indicate that Mn(III)TMPyP-μ-Oxodimer can effectively catalyze various oxidation reactions, making it a valuable tool in synthetic organic chemistry.

Biomedical Applications

The compound has shown potential in various biomedical applications due to its antioxidant properties and ability to mimic superoxide dismutase (SOD).

Case Study: Oxidative Stress Protection

A study demonstrated that Mn(III)TMPyP-μ-Oxodimer significantly reduced oxidative stress in human corneal epithelial cells exposed to harmful agents. The results indicated:

- Cell Viability Increase : Treatment with Mn(III)TMPyP-μ-Oxodimer improved cell viability by 40% compared to untreated controls.

- Reactive Oxygen Species (ROS) Reduction : A decrease in ROS levels was observed, confirming its role as an SOD mimetic.

This suggests that the compound could be beneficial in treating conditions related to oxidative stress, such as dry eye disease and other ocular disorders .

MRI Contrast Agent

Manganese-based porphyrins have been explored as MRI contrast agents due to their paramagnetic properties. The oxodimer form enhances relaxivity, improving imaging quality.

Table 2: MRI Properties

| Property | Value |

|---|---|

| Relaxivity (r1) | 5.0 mM⁻¹s⁻¹ |

| Relaxivity (r2) | 15.0 mM⁻¹s⁻¹ |

| Optimal Concentration | 1 mM |

Research indicates that Mn(III)TMPyP-μ-Oxodimer can be used as a tumor-selective MRI contrast agent, providing clearer images of tumors compared to traditional agents .

Material Science Applications

In material science, manganese porphyrins are utilized in creating nanomaterials with unique optical and electronic properties.

Case Study: Nanomaterial Synthesis

Mn(III)TMPyP-μ-Oxodimer has been incorporated into polymer matrices to produce nanocomposites with enhanced photophysical properties. These materials exhibit:

- Increased Photostability : Enhanced stability under UV light exposure.

- Antibacterial Properties : Effective against common pathogens such as E. coli and S. aureus.

This application highlights the versatility of Mn(III)TMPyP-μ-Oxodimer in developing advanced materials for biomedical and industrial uses.

Analyse Des Réactions Chimiques

Catalytic Oxidation of Alkenes and Alkanes

The μ-oxo dimer structure facilitates oxygen-atom transfer reactions, particularly in the presence of oxidants like hypochlorite (ClO⁻) or iodosylbenzene (PhIO). Key findings include:

Mechanistic Notes :

-

The μ-oxo bridge stabilizes high-valent Mn=O intermediates, critical for oxygen insertion into C–H bonds .

-

Kinetic isotope effects (kH/kD=4.2) in alkane hydroxylation suggest hydrogen abstraction via a radical rebound mechanism .

Aziridination of Olefins

The complex catalyzes nitrogen-atom transfer to olefins using Chloramine-T (TsNClNa) as a nitrene source, forming aziridines—valuable intermediates in pharmaceutical synthesis :

| Olefin Type | Substrate | Solvent | pH | Yield |

|---|---|---|---|---|

| Aromatic | Styrene | Phosphate buffer | 7.2 | 93% |

| Aliphatic | 1-Hexene | H₂O | 6.8 | 43% |

Optimized Conditions :

The water stability of [MnIII(TMPP)]2O allows reactions in aqueous media, contrasting with many Mn-porphyrins that require organic solvents .

Superoxide Dismutation

As a superoxide dismutase (SOD) mimic, the compound catalytically disproportionates superoxide radicals (O_2^-^−) to O₂ and H₂O₂, with a rate constant kcat=2.1×107M−1s−1 . Applications include:

-

Mitigating oxidative stress in biological systems (e.g., dry eye disease models) .

-

Protecting corneal epithelial cells from hyperosmolar-induced damage .

Structure-Activity Relationship :

-

The 4-methylphenyl groups enhance lipid solubility, improving membrane penetration .

-

The μ-oxo bridge modulates redox potential (E1/2=+367mVvs.\SHE), optimizing electron transfer .

Reaction with Halogenating Agents

The complex reacts with hypochlorite to form reactive Mn=O species, enabling halogenation and oxidation cascades:

[MnIII(TMPP)]2O+2ClO−→2[MnV(TMPP)O]+2Cl−+H2O

This intermediate oxidizes thioethers to sulfoxides (90% yield) and mediates N-amination of tertiary amines .

Redox Behavior and Stability

-

Reduction : Mn(III) centers are reduced to Mn(II) in coordinating solvents (e.g., DMF), forming [MnII(TMPP)]2O .

-

Oxidation : Stable up to 300°C in inert atmospheres, but decomposes in acidic conditions (pH < 4) .

Comparative Reactivity with Analogues

Footnotes :

¹ Turnover frequency (moles product per mole catalyst per hour).

² Mn(III)meso-tetra(o-dichlorophenyl)porphine chloride.

³ Mn(III)meso-tetra(N-methyl-4-pyridyl)porphyrin iodide .

Propriétés

IUPAC Name |

manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBNUMXDFGUOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Mn+3].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H72Mn2N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.